3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
This compound belongs to the diazaspiro family, characterized by a spirocyclic core (1,4-diazaspiro[4.4]non-3-ene-2-thione) substituted with a 4-chlorophenyl group at position 3 and a 3-methylbenzoyl moiety at position 1. The spiro architecture imposes conformational rigidity, which may enhance target selectivity in pharmacological applications.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS/c1-14-5-4-6-16(13-14)19(25)24-20(26)18(15-7-9-17(22)10-8-15)23-21(24)11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWGZYVWFIOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the spirocyclic structure. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to scale up the production while maintaining consistency. The use of automated reactors and real-time monitoring systems helps in achieving efficient and reproducible results.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its unique structure. It has been investigated for:
- Anticancer Activity : Research indicates that 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione may inhibit specific enzymes involved in cancer metabolism, potentially leading to reduced tumor growth .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Biological Studies
The interaction of the compound with biological systems is of particular interest:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways related to inflammation and cancer, suggesting a mechanism for its therapeutic effects.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and potentially providing antipsychotic effects .
Material Science
In materials science, the compound is being explored for its application in developing advanced materials:
- Polymer Development : Its unique chemical structure allows it to serve as a building block for synthesizing new polymers with specific properties .
- Coatings and Composites : The compound's stability and reactivity make it suitable for creating coatings that require enhanced durability and resistance to environmental factors .
Case Studies
Several studies have documented the applications and effects of this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the proliferation of cancer cells in vitro by targeting specific metabolic pathways associated with cell growth .
- Antimicrobial Activity Assessment : Research conducted on various bacterial strains indicated that the compound exhibited potent antimicrobial activity, leading to further investigations into its potential as a new antibiotic agent .
- Material Science Innovations : An industrial application study highlighted the use of this compound in developing high-performance coatings that provide enhanced protection against corrosion and wear due to its chemical stability .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylbenzoyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 1223920-84-0)
- Structural Difference : Chlorine at the meta position (3-chlorophenyl) vs. para (4-chlorophenyl) in the target compound.
- Molecular Weight : 382.9 g/mol (vs. 382.9 g/mol for the target compound).
3-(2,4-Dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 899918-60-6)
- Structural Difference : Dichlorophenyl (electron-withdrawing) and methoxybenzoyl (electron-donating) groups.
- Impact : Enhanced lipophilicity from chlorine atoms and improved metabolic stability due to the methoxy group.
- Molecular Weight : 433.3 g/mol .
1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 899906-83-3)
Ring Size Variations
3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 1223966-07-1)
Pharmacological Activity of Related Compounds
- Halogen-Substituted Chalcones : (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (IC50 = 100 μg/mL) shows cytotoxic effects against MCF7 cells, attributed to the chlorophenyl group’s electron-withdrawing effects .
- Vasopressin Antagonists : Spirodiazaspiro derivatives (e.g., 1-(2,6-diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[F][1,2,4]triazolo[4,3-A][1,4]diazepine) demonstrate neuropsychiatric applications via vasopressin receptor antagonism .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | 899926-60-4 | C21H19ClN2OS | 382.9 | 4-Cl-C6H4, 3-Me-C6H4CO |
| 3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | 1223920-84-0 | C21H19ClN2OS | 382.9 | 3-Cl-C6H4, 4-Me-C6H4CO |
| 3-(2,4-Dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | 899918-60-6 | C21H18Cl2N2O2S | 433.3 | 2,4-Cl2-C6H3, 4-MeO-C6H4CO |
| 1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | 899906-83-3 | C21H23N3O3S | 366.5 | 4-F-C6H4CO, 4-Me-C6H4 |
Key Findings and Implications
Substituent Position Matters : The para-chlorophenyl group in the target compound may offer better steric alignment in binding sites compared to meta or ortho isomers .
Electron-Donating Groups Enhance Stability : Methoxy and fluorine substituents improve metabolic stability, critical for drug development .
Ring Size Influences Flexibility : Larger spiro rings (e.g., spiro[4.5]decane) may compromise rigidity, reducing target specificity .
Further studies on the target compound’s crystallography (using SHELX programs ) and in vivo pharmacology are recommended to validate these hypotheses.
Biological Activity
3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, with the CAS number 1223964-04-2, is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 382.9 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer properties and antimicrobial effects. Various studies have highlighted its potential to inhibit cancer cell proliferation and induce apoptosis.
Anticancer Activity
Recent research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of diazaspiro compounds have shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxicity of related compounds demonstrated that specific structural modifications enhanced activity. For example, compounds with similar diazaspiro structures exhibited IC values ranging from 2.32 µg/mL to 10.10 µg/mL against cancer cells, indicating their effectiveness in inhibiting cell growth and inducing apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .
The mechanisms by which 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione exerts its biological effects are still being elucidated. However, several pathways have been identified:
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at specific phases (S and G2/M), preventing further proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | IC (µg/mL) | Cell Line |
|---|---|---|---|
| Compound A | 1223964-04-2 | 5.36 | MCF-7 |
| Compound B | 1223981-49-4 | 10.10 | HepG2 |
| Compound C | 1223920-84-0 | 2.32 | MCF-7 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Form the spirocyclic diazaspiro intermediate via condensation of a diamine (e.g., 1,4-diaminobutane) with a cyclic ketone under acidic/basic conditions (e.g., HCl or KOH) .
- Step 2 : Introduce the 4-chlorophenyl group via nucleophilic substitution using 4-chlorophenyl halides. Optimize solvent polarity (e.g., DMF for high-temperature reactions) to enhance yield .
- Step 3 : Acylate the intermediate with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions .
- Optimization : Use high-throughput screening to test solvent systems (e.g., THF vs. DCM) and catalysts (e.g., Pd/C for cross-coupling steps). Monitor reaction progress via TLC or HPLC .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the spirocyclic core (e.g., δ 3.2–4.0 ppm for diazaspiro protons) and substituents (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~424 Da) and isotopic patterns for chlorine .
- X-ray Crystallography : Resolve the spirocyclic conformation and verify bond angles (e.g., C-S bond length ~1.65 Å) .
- Purity Assessment : Use HPLC with a C18 column (≥95% purity; mobile phase: acetonitrile/water gradient) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Anticancer Screening : Test against cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally similar compounds (e.g., fluorophenyl analogs show IC₅₀ ~15 μM) .
- Antimicrobial Profiling : Conduct disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence this compound’s bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl vs. 3-methylbenzoyl) and compare IC₅₀ values. For example, fluorinated analogs may enhance membrane permeability but reduce metabolic stability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with targets like EGFR or COX-2. Correlate logP values with cytotoxicity .
- Data Contradiction Analysis : Address discrepancies in activity data (e.g., conflicting IC₅₀ values) by standardizing assay protocols (e.g., cell passage number, serum concentration) .
Q. What mechanistic pathways underlie this compound’s interaction with biological targets?
- Methodology :
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 screens to identify binding partners (e.g., kinases, GPCRs) .
- Enzyme Inhibition Kinetics : Characterize inhibition constants (Kᵢ) via Michaelis-Menten plots. For example, time-dependent inhibition of proteases suggests covalent binding .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes. Monitor thione oxidation to sulfoxide metabolites via LC-MS .
Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Solubility Enhancement : Formulate with cyclodextrins or lipid nanoparticles. Measure solubility in PBS (pH 7.4) and simulated gastric fluid .
- Plasma Protein Binding : Use equilibrium dialysis to determine % binding (e.g., >90% binding may limit bioavailability) .
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (LD₅₀ determination) and monitor organ histopathology .
Methodological Considerations for Data Analysis
Q. How should researchers address inconsistencies in biological activity data across studies?
- Methodology :
- Standardize Assay Conditions : Control variables like cell density, incubation time, and compound solubility (e.g., use DMSO concentration ≤0.1%) .
- Cross-Validation : Replicate key findings using orthogonal assays (e.g., confirm antiproliferative effects via ATP-based assays and colony formation) .
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed journals to identify trends (e.g., chlorine substituents correlate with antimicrobial potency) .
Q. What advanced techniques are critical for elucidating this compound’s environmental impact?
- Methodology :
- Environmental Fate Studies : Use LC-MS/MS to quantify biodegradation products in soil/water matrices. Assess half-life under UV exposure .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
- QSAR Modeling : Predict bioaccumulation potential using software like EPI Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
